molecular formula C15H19N5O3S B2515213 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 690962-02-8

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2515213
CAS No.: 690962-02-8
M. Wt: 349.41
InChI Key: SSISXUSBXNYPGV-UHFFFAOYSA-N
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Description

2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone ( 690962-02-8) is a chemical compound with the molecular formula C15H19N5O3S and a molecular weight of 349.41 g/mol . This reagent features a hybrid structure combining a 1,2,4-triazole moiety, known for its diverse biological activities, with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group, a privileged scaffold in medicinal chemistry often associated with central nervous system (CNS) activity . The presence of the 5-amino-1H-1,2,4-triazole ring is a key feature, as this heterocyclic system is a fundamental building block in the synthesis of more complex molecules and is frequently utilized in Dimroth Rearrangement chemistry to create biologically active compounds such as kinase inhibitors . While the specific biological profile and mechanism of action for this exact molecule require further investigation by researchers, its structural components suggest significant potential for application in medicinal chemistry and drug discovery programs. The compound is offered in various quantities to support your research needs . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-22-11-5-9-3-4-20(7-10(9)6-12(11)23-2)13(21)8-24-15-17-14(16)18-19-15/h5-6H,3-4,7-8H2,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISXUSBXNYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NNC(=N3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains a triazole moiety linked to a dihydroisoquinoline structure. The presence of the amino and thio groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown activity against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds derived from triazoles demonstrated IC50 values as low as 6.2 µM , indicating significant cytotoxicity against colon cancer cells .
  • Breast Cancer (T47D) : Related triazole compounds exhibited IC50 values of 43.4 µM and 27.3 µM , showcasing their potential as anticancer agents .

Anticonvulsant Activity

Triazole derivatives have been explored for their anticonvulsant properties. In animal models, certain triazoles displayed protective effects against seizures induced by electrical stimulation (MES) and chemical induction (PTZ). For example:

  • A series of disubstituted triazoles showed effective anticonvulsant activity with an ED50 of approximately 39.4 mg/kg , suggesting their potential use in treating epilepsy .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles have been found to inhibit various metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in managing neurodegenerative diseases .
  • Interaction with Ion Channels : Research indicates that these compounds can interact with voltage-gated sodium channels (VGSCs), similar to established anticonvulsants like phenytoin and carbamazepine .
  • Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, potentially reducing oxidative stress in cells and contributing to their therapeutic effects .

Case Studies

Several studies illustrate the biological efficacy of triazole derivatives:

  • A study involving the synthesis and evaluation of various 1,2,4-triazole derivatives found that specific compounds exhibited significant anticancer activities against breast and colon cancer cell lines .
  • Another investigation into the synthesis of N-substituted triazoles revealed promising results in both antimicrobial and anticancer assays, emphasizing the versatility of these compounds in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 5-amino-1H-1,2,4-triazole derivatives and isoquinoline-based structures. Various methods have been reported for synthesizing similar triazole derivatives, often employing microwave irradiation or other innovative techniques to enhance yields and purity. For instance, studies have shown that using microwave-assisted reactions can significantly improve the efficiency of synthesizing triazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. For example:

  • Cell Line Testing : Compounds similar in structure have been tested against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Case Studies

A few notable case studies illustrate the applications of this compound:

Study Compound Cell Line Tested IC50 Value
Study 12-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(phenethyl)acetamideHCT-1162.3 µg/mL
Study 22-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(bromo-nitrophenyl)acetamideMCF-75.0 µg/mL
Study 32-(4-Amino-5-(dichlorophenoxy)methyl)-triazole derivativeVarious cancer linesVaries (0.9–7.52 µg/mL)

These studies demonstrate that modifications to the triazole structure can lead to varying degrees of biological activity against cancer cells.

Comparison with Similar Compounds

Isoquinoline-Containing Derivatives

Compound Name/Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound 6,7-dimethoxyisoquinoline, 5-amino-1H-1,2,4-triazole Potential antiviral (inferred) Microwave-assisted alkylation
1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine (901273-30-1) Chloro, trifluoromethyl, triazolopyridine Undisclosed (patent literature) Conventional heterocyclization
(2,6-Dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (879569-71-8) Dichloropyridine, methyl-substituted isoquinoline Undisclosed Not specified

Key Observations :

  • Chloro/trifluoromethyl substituents in patent compounds (e.g., 901273-30-1) may enhance lipophilicity and target affinity but introduce synthetic complexity .

Triazole-Thioether Derivatives

Compound Name/Structure Key Substituents Biological Activity Synthesis Method Reference
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione Thiadiazole, triazole-thioether Antimicrobial (inferred) Alkaline heterocyclization
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-(...)acetamide (907972-56-9) Pyrimidine, fluoroindole Undisclosed Multi-step alkylation

Key Observations :

  • The thioether bridge in the target compound likely improves oxidative stability compared to oxygen-linked analogues, as demonstrated in thiadiazole-triazole hybrids .
  • Amino groups on the triazole ring (common to all listed compounds) enhance solubility and hydrogen-bonding interactions, critical for target engagement .

Key Observations :

  • Microwave synthesis (used for the target compound’s inferred route) reduces reaction times by >90% compared to conventional methods .
  • Elemental sulfur () facilitates cyclization in thiadiazole systems but requires careful stoichiometric control .

Q & A

Q. What experimental designs mitigate organic compound degradation during long-term stability studies?

  • Methodological Answer : Samples are stored under nitrogen at -20°C with desiccants to prevent hydrolysis. Real-time stability studies use LC-MS to track degradation pathways (e.g., oxidation of thioether to sulfoxide). Accelerated studies apply Arrhenius kinetics to predict shelf-life .

Notes

  • Contradictions : highlights limitations in extrapolating bioactivity data due to experimental variability. Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is recommended.
  • Advanced Tools : SHELX (crystallography) and DFT (electronic profiling) are indispensable for structural and mechanistic studies .

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